molecular formula C8H11NS B6209454 5-methyl-2-(methylsulfanyl)aniline CAS No. 107254-80-8

5-methyl-2-(methylsulfanyl)aniline

Cat. No.: B6209454
CAS No.: 107254-80-8
M. Wt: 153.25 g/mol
InChI Key: CQADJUYIQFUHHE-UHFFFAOYSA-N
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Description

5-methyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS It is a derivative of aniline, where the amino group is substituted with a methyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the methylation of 2-(methylsulfanyl)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the direct substitution of a halogenated precursor. For example, 2-chloro-5-methylthioaniline can be reacted with methylamine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium catalysts for the methylation step, can also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in related compounds can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

5-methyl-2-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-(methylsulfanyl)aniline depends on its specific application. In chemical reactions, the amino and methylsulfanyl groups can act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-(methylsulfanyl)aniline: Similar structure but with different substitution pattern.

    3-methyl-4-(methylsulfanyl)aniline: Another isomer with a different arrangement of substituents.

    4-methyl-2-(methylsulfanyl)aniline: Differently substituted aniline derivative.

Uniqueness

5-methyl-2-(methylsulfanyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Properties

CAS No.

107254-80-8

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5-methyl-2-methylsulfanylaniline

InChI

InChI=1S/C8H11NS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,9H2,1-2H3

InChI Key

CQADJUYIQFUHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC)N

Purity

95

Origin of Product

United States

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